3-Pentenenitrile
CAS No.: 4635-87-4
Cat. No.: VC1791048
Molecular Formula: C5H7N
Molecular Weight: 81.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4635-87-4 |
|---|---|
| Molecular Formula | C5H7N |
| Molecular Weight | 81.12 g/mol |
| IUPAC Name | pent-3-enenitrile |
| Standard InChI | InChI=1S/C5H7N/c1-2-3-4-5-6/h2-3H,4H2,1H3 |
| Standard InChI Key | UVKXJAUUKPDDNW-UHFFFAOYSA-N |
| Isomeric SMILES | C/C=C/CC#N |
| SMILES | CC=CCC#N |
| Canonical SMILES | CC=CCC#N |
| Boiling Point | 291 to 297 °F at 760 mm Hg (NTP, 1992) |
| Flash Point | 101 °F (NTP, 1992) |
Introduction
Physical and Chemical Properties
3-Pentenenitrile exists in different isomeric forms, with the trans isomer being particularly important in industrial applications. Various physical and thermodynamic properties of this compound have been extensively studied and documented, providing critical data for its use in chemical processes.
Structure and Identification
The basic identification parameters for 3-pentenenitrile include:
Physical Properties
The physical properties of 3-pentenenitrile determine its behavior in various reaction environments and processing conditions. These properties are summarized in Table 1.
Table 1: Physical Properties of 3-Pentenenitrile
Thermodynamic Properties
The thermodynamic properties of 3-pentenenitrile provide insights into its energy relationships and stability, which are crucial for understanding its behavior in chemical reactions. Table 2 presents the key thermodynamic data for this compound.
Table 2: Thermodynamic Properties of 3-Pentenenitrile
Temperature-Dependent Properties
The heat capacity of 3-pentenenitrile in the gas phase varies significantly with temperature, which is important for modeling its behavior in high-temperature processes. Table 3 shows this relationship.
Table 3: Heat Capacity of 3-Pentenenitrile as a Function of Temperature
Industrial Production
3-Pentenenitrile is primarily produced through the hydrocyanation of 1,3-butadiene, a process that has been optimized for industrial-scale production through advances in catalyst design and reaction engineering.
Hydrocyanation Process
The industrial synthesis of 3-pentenenitrile involves the addition of hydrogen cyanide (HCN) to 1,3-butadiene (BD) in the presence of a catalyst system . This hydrocyanation reaction produces both 3-pentenenitrile and 2-methyl-3-butenenitrile (2M3BN) as a co-product, with the distribution of products depending on the catalyst and reaction conditions employed .
The reaction can be represented as:
1,3-Butadiene + Hydrogen Cyanide → 3-Pentenenitrile + 2-Methyl-3-butenenitrile
Catalyst Systems
The development of effective catalyst systems has been crucial for the efficient production of 3-pentenenitrile. Modern industrial processes utilize catalysts composed of zero-valent nickel complexed with bidentate phosphite ligands . These advanced catalyst systems offer several advantages over earlier catalysts:
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Higher catalytic activity
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Enhanced resistance to degradation reactions caused by hydrogen cyanide
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Effectiveness at lower concentrations
This represents a significant improvement over earlier catalysts that employed nickel complexes with monodentate phosphites and phosphinites, which required higher concentrations and had more limited operating conditions .
Reaction Conditions
The industrial production of 3-pentenenitrile typically takes place under carefully controlled conditions to maximize yield and selectivity. Key process parameters include:
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Reaction temperature: Approximately 120°C
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Pressure: Around 130 psia (896 kPa)
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Reactor configuration: Continuous-stirred-tank-reactor (CSTR)
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Feed materials: High-purity butadiene (>99%) and freshly prepared anhydrous, uninhibited liquid HCN
Under optimized conditions, the process can achieve high conversion rates of HCN (about 95% or more) while controlling the concentration of the co-product 2M3BN to below approximately 15 weight percent of the total reaction mixture .
Applications in Chemical Industry
Role in Adiponitrile Production
The primary industrial application of 3-pentenenitrile is as an intermediate in the production of adiponitrile (ADN), which involves a second hydrocyanation step . Adiponitrile is of considerable commercial importance as a precursor in the manufacturing of nylon polyamides, which are widely used in forming various consumer and industrial products .
The conversion of 3-pentenenitrile to adiponitrile represents a key step in the DuPont process for nylon-6,6 production, underscoring the compound's significance in polymer chemistry and materials science.
Integration in Production Chains
Research Findings
Pyrolysis Studies
Recent research has provided valuable insights into the thermal behavior of 3-pentenenitrile. A study published by the Royal Society of Chemistry investigated the gas-phase pyrolysis of trans-3-pentenenitrile using a combination of VUV photoionization mass spectrometry and broadband microwave spectroscopy .
This research revealed that the separated functional groups (vinyl and nitrile) in 3-pentenenitrile enable isomerization as an initial reaction step, which competes with direct unimolecular dissociation pathways . By maintaining low concentrations of 3-pentenenitrile and limiting reaction times to approximately 100 microseconds, researchers were able to detect primary products before secondary reactions could occur .
Decomposition Mechanisms
The pyrolysis study identified several decomposition pathways for 3-pentenenitrile:
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Loss of two hydrogen atoms to form trans-Z-2,4-pentadienenitrile (a 79 amu product), which was confirmed through microwave transitions analysis
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Methyl loss following isomerization of the double bond position
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Hydrogen cyanide (HCN) loss after isomerization
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Breaking of the central C(2)–C(3) bond following isomerization
Notably, the research found no evidence for the formation of pyridine during the pyrolysis process, despite it being a theoretically possible product .
Isomerization Behavior
The isomerization of the double bond position in 3-pentenenitrile plays a crucial role in its reactivity and decomposition behavior. This isomerization opens up lower-energy pathways for various decomposition channels that would otherwise require higher activation energies .
The comprehensive study combined experimental results with detailed computational investigations of the C5H7N potential energy surface, providing a consistent picture of 3-pentenenitrile's unimolecular decomposition mechanisms . This fundamental understanding of the molecule's behavior under thermal stress is valuable for predicting its stability in various processing conditions and for designing more efficient chemical processes that utilize this compound.
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